4-(3-Chloropropyl)benzene-1-sulfonamide
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Overview
Description
4-(3-Chloropropyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloropropyl)benzene-1-sulfonamide typically involves the reaction of benzene-1-sulfonamide with 1-chloropropane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloropropyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be substituted by other nucleophiles, such as amines or thiols.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidative conditions.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted sulfonamides.
Oxidation: Products include sulfonic acids.
Reduction: Products include amines and alcohols.
Scientific Research Applications
4-(3-Chloropropyl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding due to its sulfonamide group.
Industrial Applications: It is employed in the production of dyes, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Chloropropyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthetase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication, thereby exerting its antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzenesulfonamide:
4-Amino-N-(4,6-dimethylpyrimidin-2-yl)benzene sulphonamide:
4-Amino-N-(pyrimidin-2-yl)benzene-1-sulphonamide:
Uniqueness
4-(3-Chloropropyl)benzene-1-sulfonamide is unique due to the presence of the 3-chloropropyl group, which allows for further functionalization and derivatization. This makes it a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Properties
Molecular Formula |
C9H12ClNO2S |
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Molecular Weight |
233.72 g/mol |
IUPAC Name |
4-(3-chloropropyl)benzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO2S/c10-7-1-2-8-3-5-9(6-4-8)14(11,12)13/h3-6H,1-2,7H2,(H2,11,12,13) |
InChI Key |
CYNXVVUYZIBKOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCl)S(=O)(=O)N |
Origin of Product |
United States |
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